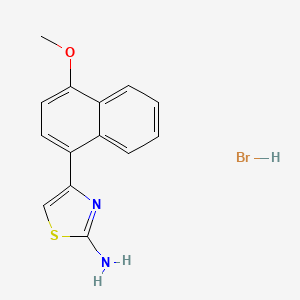

4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine, HBr

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The NMR spectrum of 4-(4-methoxy-1-naphthyl)-1,3-thiazol-2-ylamine hydrobromide would display characteristic peaks for its functional groups:

The NH₃⁺ peak may overlap with DMSO-d₆ solvent signals, necessitating deuterated solvent exchange for clarification.

Infrared (IR) Vibrational Mode Assignments

IR spectroscopy would confirm functional group identities:

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3400–3300 | N–H stretching (NH₃⁺) | Strong, broad |

| 2830–2800 | C–O–C asymmetric stretching (OCH₃) | Medium |

| 1600–1500 | C=C aromatic stretching (naphthyl) | Strong |

| 1450–1400 | Thiazole ring vibrations (C=N, C–S) | Medium |

| 1250–1200 | C–O–C symmetric stretching (OCH₃) | Medium |

The absence of a sharp N–H stretch at ~3300 cm⁻¹ would confirm the hydrobromide’s protonated state.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry would reveal the following key fragments:

| m/z | Fragment | Relative Abundance |

|---|---|---|

| 337 | [M + HBr]⁺ (C₁₄H₁₃BrN₂OS) | 100% (base peak) |

| 303 | [M + HBr – HBr]⁺ (C₁₄H₁₃N₂OS⁺) | 45% |

| 233 | [Naphthyl-OCH₃]⁺ (C₁₁H₁₀OS⁺) | 20% |

| 85 | [Thiazole ring + NH₂]⁺ (C₃H₆N₂S⁺) | 15% |

Properties

IUPAC Name |

4-(4-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS.BrH/c1-17-13-7-6-10(12-8-18-14(15)16-12)9-4-2-3-5-11(9)13;/h2-8H,1H3,(H2,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNCQPVSWRGZIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C3=CSC(=N3)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine, HBr typically involves the reaction of 4-methoxy-1-naphthylamine with thioamide under specific conditions. The reaction is often catalyzed by an acid, such as hydrobromic acid, to facilitate the formation of the thiazole ring. The process may involve heating the reactants to a specific temperature to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine, HBr can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The naphthalene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

Oxidation: 4-(4-Hydroxy-1-naphthyl)-1,3-thiazol-2-ylamine hydrobromide.

Reduction: Reduced thiazole derivatives.

Substitution: Brominated or nitrated derivatives of the naphthalene moiety.

Scientific Research Applications

4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine, HBr has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine, HBr involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-benzyl-4-(4-methoxy-1-naphthyl)-1,3-thiazol-2-amine hydrobromide: .

N-[(4-methoxy-1-naphthyl)methyl]cycloheptanamine hydrobromide: .

Uniqueness

4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine, HBr is unique due to its specific combination of a thiazole ring and a naphthalene moiety with a methoxy group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine, HBr (CAS No. 1049763-16-7) is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy-substituted naphthalene moiety and a thiazole ring. The molecular formula is C14H13BrN2OS, with a molecular weight of 337.24 g/mol .

- Molecular Formula : C14H13BrN2OS

- Molecular Weight : 337.24 g/mol

- CAS Number : 1049763-16-7

- MDL Number : MFCD05256441

Biological Activities

Research indicates that this compound exhibits several biological activities that may be relevant in pharmacology and medicinal chemistry.

Antimicrobial Activity

Studies have shown that thiazole derivatives possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate inhibition | |

| Escherichia coli | High inhibition | |

| Candida albicans | Moderate inhibition |

Anticancer Potential

Thiazole derivatives are known to exhibit anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Mechanism : Induction of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis.

Case Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized this compound and evaluated its biological activity. The synthesis involved the reaction of 4-methoxy-1-naphthylamine with thioamide under acidic conditions. The evaluation included in vitro assays against various cancer cell lines, showing promising results in reducing cell viability.

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of thiazole derivatives, including this compound. Modifications to the naphthalene ring were correlated with enhanced biological activity, emphasizing the importance of substituents in optimizing therapeutic effects.

Q & A

Basic: What are the standard synthetic routes for preparing 4-(4-Methoxy-1-naphthyl)-1,3-thiazol-2-ylamine, HBr, and what parameters critically influence yield?

Methodological Answer:

The synthesis typically involves condensation reactions between functionalized naphthyl precursors and thiazole-forming reagents. Key parameters include:

- Solvent choice : Polar solvents like ethanol or methanol are often used to enhance reactivity, with acetic acid as a catalyst (e.g., reflux in ethanol with glacial acetic acid) .

- Temperature control : Reactions are conducted under reflux (65–80°C) to ensure complete cyclization .

- Purification : Recrystallization from methanol or ethanol is common to isolate the HBr salt .

- Inert atmosphere : For oxidation-sensitive intermediates, nitrogen or argon atmospheres prevent degradation .

Basic: Which analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and hydrogen bonding patterns in the thiazole and naphthyl moieties .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=N stretch at ~1599 cm for thiazole, O-H/N-H stretches) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for biological assays) .

- Melting Point Analysis : Sharp melting ranges (e.g., 156–158°C) indicate crystalline purity .

Advanced: How can reaction conditions be optimized to minimize by-product formation during synthesis?

Methodological Answer:

By-product mitigation strategies include:

- Stepwise reagent addition : Gradual introduction of reactants (e.g., aldehydes or amines) reduces side reactions like oligomerization .

- Solvent polarity adjustment : Switching to DMF or THF can suppress competing pathways in cyclization steps .

- Catalytic additives : Using p-toluenesulfonic acid (PTSA) or molecular sieves enhances regioselectivity .

- Real-time monitoring : Thin-layer chromatography (TLC) tracks reaction progress, allowing timely termination to prevent decomposition .

Advanced: How should researchers resolve contradictions in spectroscopic data for novel thiazole derivatives?

Methodological Answer:

Contradictions arise from solvent effects, tautomerism, or impurities. Strategies include:

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations for C chemical shifts) .

- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., methoxy group placement on the naphthyl ring) .

- Isotopic labeling : Use N-labeled amines to clarify nitrogen environments in the thiazole core .

- Batch consistency checks : Replicate synthesis under controlled conditions to isolate variability sources .

Advanced: How does the electronic nature of the methoxy-naphthyl group impact the compound’s stability and reactivity?

Methodological Answer:

The methoxy group’s electron-donating effects:

- Stabilize intermediates : Resonance donation reduces electrophilic attack on the naphthyl ring during acidic conditions .

- Influence solubility : Methoxy enhances hydrophilicity, improving aqueous solubility for biological assays .

- Modulate reactivity : Electron-rich naphthyl groups increase susceptibility to electrophilic substitution, requiring careful pH control (e.g., buffered media) .

Basic: What safety protocols are critical when handling HBr salts of thiazole derivatives?

Methodological Answer:

- Ventilation : Use fume hoods to avoid HBr vapor inhalation .

- Personal protective equipment (PPE) : Acid-resistant gloves and goggles prevent skin/eye contact .

- Neutralization : Spills should be treated with sodium bicarbonate or calcium carbonate to neutralize HBr .

Advanced: What computational tools aid in predicting the biological activity of this compound?

Methodological Answer:

- Molecular docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinase inhibitors) .

- QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier penetration) .

Basic: How is the HBr counterion confirmed in the final product?

Methodological Answer:

- Elemental analysis : Quantifies bromide content via combustion analysis or ion chromatography .

- Mass spectrometry : Detects the [M+H] and [M+HBr] peaks to confirm stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.